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molecular formula C12H11NO B024060 2,3-dihydro-1H-carbazol-4(9H)-one CAS No. 15128-52-6

2,3-dihydro-1H-carbazol-4(9H)-one

Cat. No. B024060
M. Wt: 185.22 g/mol
InChI Key: DSXKDTZEIWTHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06514968B1

Procedure details

To a solution of 1,3-cyclohexane dione (1.99 g, 17.7 mmol) in water (55 mL) is added phenylhydrazine (1.92 g, 17.7 mmol) in 10 mL of water. A gummy solid quickly formed, which after completion of the addition is scrapped with a spatula to give a solid. The solid is collected, washed with water, and dried in a vacuum oven to give 3.0 g of a tan solid. After drying, the tan solid is stirred at reflux in TFA (25 mL) overnight. Upon cooling, TFA is removed in vacuo and water is added to the residue. The resulting solid is collected, washed with water, and dried to give 1.82 g (55%) of the title compound; mp 218-220° C.; IR (drift) 3150, 3130, 3104, 3093, 3056, 2976, 2954, 2944, 1607, 1577, 1466, 1413, 1251, 1178, 755 cm−1; 1H NMR (CDCl3) δ2.26, 2.64, 3.00, 7.26, 7.35, 8.21, 8.74. Anal. Calcd for C12H11NO: C, 77.81; H, 5.99; N, 7.56. Found: C, 77.82; H, 6.15; N, 7.54.
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1.[C:9]1([NH:15]N)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>O>[CH2:6]1[C:1]2[NH:15][C:9]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:2]=2[C:3](=[O:7])[CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
1.99 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Name
Quantity
1.92 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
55 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A gummy solid quickly formed
ADDITION
Type
ADDITION
Details
which after completion of the addition
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The solid is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
C1CCC(C=2C3=CC=CC=C3NC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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